molecular formula C7H15ClN2O2 B8122151 propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride

propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride

Cat. No.: B8122151
M. Wt: 194.66 g/mol
InChI Key: NQKBUDXZBZLKAB-UHFFFAOYSA-N
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Description

Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride is a carbamate derivative featuring an azetidine (4-membered saturated heterocycle) ring linked to an isopropyl carbamate group, with a hydrochloride salt enhancing its solubility and stability. This compound is structurally characterized by the following:

  • IUPAC Name: this compound
  • Molecular Formula: C₇H₁₅ClN₂O₂ (assuming the hydrochloride adds HCl to the free base C₆H₁₂N₂O₂)
  • Molecular Weight: ~194.66 g/mol (free base) + 36.46 g/mol (HCl) ≈ 231.12 g/mol

The carbamate group in this compound serves as a protective moiety for the azetidin-3-amine, a strategy commonly employed in prodrug design and targeted drug delivery . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name

propan-2-yl N-(azetidin-3-yl)carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-5(2)11-7(10)9-6-3-8-4-6;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKBUDXZBZLKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Azetidine Derivatives

Alternative routes employ tert-butoxycarbonyl (Boc)-protected azetidine intermediates to improve reaction control. As demonstrated in PMC studies, Boc protection of azetidine-3-amine precedes carbamate formation with isopropyl chloroformate. Deprotection using hydrogen chloride (HCl) in dioxane yields the final hydrochloride salt. This method minimizes side reactions and enhances intermediate stability, particularly for stereosensitive applications.

Synthetic Steps

  • Protection : Azetidine-3-amine is treated with di-tert-butyl dicarbonate (Boc₂O) in DCM to form Boc-azetidine-3-amine.

  • Carbamation : Reaction with isopropyl chloroformate in the presence of Hünig’s base.

  • Deprotection : HCl/dioxane cleaves the Boc group, yielding the target compound.

Table 2: Boc-Protected Route Performance

StepConditionsYieldSource
ProtectionBoc₂O, DCM, 0°C95%
CarbamationIsopropyl chloroformate, TEA, THF78%
DeprotectionHCl/dioxane, RT89%

Solid-Phase Synthesis

Recent advancements adapt solid-phase techniques for high-throughput production. A patent (WO2018108954A1) details the use of Wang resin-bound azetidine, where isopropyl isocyanate is introduced under microwave irradiation. After cleavage from the resin, hydrochloric acid treatment affords the hydrochloride salt with >90% purity.

Large-Scale Industrial Production

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow systems, as described by VulcanChem, enable kilogram-scale production by combining azetidine and isopropyl isocyanate in a tubular reactor. Key advantages include:

  • Residence Time Control : 10–15 minutes for complete conversion.

  • In-Line Purification : Integrated crystallization units remove unreacted starting materials.

  • Yield Consistency : 84–86% across batches.

Table 3: Industrial Process Metrics

MetricValueSource
Reactor TypeContinuous Flow
Throughput50 kg/day
Purity (HPLC)≥99.5%

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Differential scanning calorimetry (DSC) reveals a sharp melting point at 158–160°C, consistent with high crystallinity.

Chromatographic Methods

Flash column chromatography (silica gel, ethyl acetate/hexane) resolves residual isopropyl isocyanate, while preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) achieves >99% purity for pharmaceutical-grade material.

Table 4: Spectroscopic Characterization Data

TechniqueDataSource
¹H NMR (DMSO-d6)δ 1.21 (d, 6H, CH(CH₃)₂), 3.45 (m, 4H, azetidine)
¹³C NMR δ 22.1 (CH₃), 47.8 (azetidine C), 155.2 (C=O)
HRMS [M+H]⁺ calcd. 194.66, found 194.65

Challenges and Optimization

Moisture Sensitivity

Azetidine’s hygroscopic nature necessitates anhydrous conditions. Molecular sieves (4Å) or solvent distillation (e.g., THF over Na/benzophenone) mitigate hydrolysis.

Byproduct Formation

Oligomerization of azetidine occurs at temperatures >30°C, reducing yields. Strategies include:

  • Low-Temperature Reactors : Maintain reaction at 0–5°C.

  • Catalyst Screening : DMAP outperforms TEA in suppressing oligomers .

Chemical Reactions Analysis

Types of Reactions: Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the azetidine ring under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride has been studied for its potential therapeutic applications:

1.1 Anticancer Activity
Recent studies have indicated that compounds containing azetidine rings exhibit promising anticancer properties. For instance, azetidine derivatives have been synthesized and tested for their efficacy against various cancer cell lines. The structure–activity relationship (SAR) investigations suggest that modifications to the azetidine moiety can enhance biological activity, making this compound a candidate for further development in cancer therapeutics .

1.2 Neurological Applications
Research has highlighted the potential of azetidine derivatives in treating neurological disorders. The compound may serve as a scaffold for developing drugs targeting specific receptors in the central nervous system (CNS). For example, studies on similar compounds have shown effects on neurotransmitter systems, which could be relevant for conditions such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. The compound can be derived from simpler precursors through methods such as:

  • Azetidine Formation : Utilizing cyclization reactions to form the azetidine ring.
  • Carbamate Synthesis : Reacting isopropanol with azetidine derivatives to form the carbamate structure.

These synthetic routes are crucial for producing the compound at scale for research and pharmaceutical applications .

Case Studies

Several studies have documented the use of this compound in various experimental settings:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than standard chemotherapeutics .
Study 2CNS ActivityEvaluated the compound's effect on serotonin receptors, showing potential anxiolytic properties in animal models .
Study 3Synthesis OptimizationDeveloped a novel synthetic route that increased yield by 30%, facilitating easier access for research purposes .

Mechanism of Action

The mechanism of action of propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. The azetidine ring may also interact with biological receptors, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride with structurally related azetidine derivatives, focusing on molecular properties, substituents, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Applications/Notes Reference
This compound C₇H₁₅ClN₂O₂ ~231.12 N/A (HCl salt) Isopropyl carbamate, azetidine, HCl salt Potential prodrug intermediate; high cost ($495/1g for free base)
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride C₈H₁₇ClN₂O₂ 208.69 217806-26-3 tert-Butyl carbamate, azetidine, HCl salt Common protecting group; bp 303°C
Benzyl azetidin-3-ylcarbamate hydrochloride C₁₁H₁₅ClN₂O₂ 242.70 850033-71-5 Benzyl carbamate, azetidine, HCl salt Enhanced lipophilicity for CNS-targeting
N-(Azetidin-3-yl)-N-methylacetamide hydrochloride C₆H₁₃ClN₂O 164.63 1339189-44-4 Acetamide, N-methyl, azetidine, HCl salt Amide-based bioisostere; protease inhibition
3-Methylazetidin-3-ol hydrochloride C₄H₁₀ClNO 123.58 124668-46-8 Hydroxyl, methyl substituent, HCl salt Polar scaffold for solubility optimization

Key Structural and Functional Differences:

Carbamate vs. Amide Backbone :

  • The target compound and tert-butyl/benzyl analogs use a carbamate group (–O–CO–N–), which is more hydrolytically stable than the acetamide (–NH–CO–) in N-(Azetidin-3-yl)-N-methylacetamide hydrochloride . Carbamates are often used as prodrugs due to controlled release profiles.

Substituent Effects: tert-Butyl vs. Benzyl Group: The benzyl carbamate in CAS 850033-71-5 introduces aromaticity, which may enhance binding to hydrophobic enzyme pockets or improve blood-brain barrier penetration .

Salt Form and Solubility :

  • All compounds listed are hydrochloride salts, ensuring improved water solubility. For example, tert-butyl N-(azetidin-3-yl)carbamate hydrochloride has a boiling point of 303°C, indicating thermal stability suitable for high-temperature reactions .

Synthetic Accessibility :

  • Propan-2-yl N-(azetidin-3-yl)carbamate is synthesized via carbamoylation of azetidin-3-amine with isopropyl chloroformate, followed by HCl treatment. This mirrors methods described for tert-butyl analogs in , where azetidine derivatives are reacted with carbamoyl chlorides in aprotic solvents .

Biological Activity

Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride, commonly referred to as an azetidine carbamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azetidine ring and a carbamate functional group. The unique structural features confer specific interactions with biological macromolecules, making it a candidate for therapeutic applications.

Table 1: Structural Features and Biological Activity

Compound NameStructural FeaturesBiological Activity
Propan-2-yl N-(azetidin-3-yl)carbamateAzetidine ring + isopropyl carbamatePotential enzyme inhibition
Azetidine derivativesVarious substitutions on the azetidine ringDiverse pharmacological profiles
Isopropyl carbamateCarbamate functional groupKnown for neuroprotective effects

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the azetidine ring may facilitate interactions with cellular receptors or other biomolecules, leading to various biological effects.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that it acts as an inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in lipid metabolism and has implications in neurological disorders .

Case Study: MAGL Inhibition
In a study utilizing positron emission tomography (PET), propan-2-yl N-(azetidin-3-yl)carbamate was evaluated for its efficacy in targeting MAGL in rat brain models. The compound demonstrated significant binding affinity and inhibition, leading to altered lipid signaling pathways that could be beneficial in treating conditions such as anxiety and depression .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have revealed that the compound possesses favorable absorption characteristics. A study indicated that after subcutaneous administration in animal models, the bioavailability was approximately 74%, with a half-life of around 1 hour. This suggests that the compound can be effectively utilized in therapeutic settings where rapid action is required .

Table 2: Pharmacokinetic Profile

ParameterValue
Bioavailability74%
Half-life~1 hour
Administration routeSubcutaneous

Applications in Medicinal Chemistry

Given its structural properties and biological activity, this compound is being explored as a building block in the synthesis of pharmaceutical compounds targeting neurological disorders. Its potential as an enzyme inhibitor positions it as a candidate for developing new therapeutics aimed at modulating lipid metabolism and addressing related diseases.

Q & A

Q. What are the key synthetic strategies for preparing propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride?

The compound is typically synthesized via carbamate formation between an azetidin-3-amine derivative and a propan-2-yl chloroformate intermediate. A common approach involves:

  • Step 1 : Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen to prevent side reactions during coupling .
  • Step 2 : Reaction with propan-2-yl chloroformate under basic conditions (e.g., triethylamine) to form the carbamate linkage.
  • Step 3 : Deprotection of the Boc group using hydrochloric acid to yield the hydrochloride salt .
    Critical parameters include pH control during deprotection and purification via recrystallization or column chromatography to achieve >95% purity (HPLC) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to verify the azetidine ring (δ 3.5–4.5 ppm for N–CH2_2), carbamate carbonyl (δ 155–160 ppm), and isopropyl group (δ 1.2–1.4 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) ensure purity ≥95% .
  • Mass Spectrometry (MS) : ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 219.2) .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in airtight containers .
  • Hydrolytic Sensitivity : The carbamate bond is susceptible to hydrolysis in aqueous solutions at pH <3 or >7. Use buffered solutions (pH 5–7) for biological assays .
  • Light Sensitivity : Protect from prolonged UV exposure to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and SHELXS (for structure solution) is critical for:

  • Determining bond angles and torsional conformations of the azetidine ring and carbamate group.
  • Identifying hydrogen-bonding networks between the hydrochloride ion and adjacent functional groups .
    Methodological Tip : Crystallize the compound in ethanol/water mixtures (70:30 v/v) at 4°C to obtain diffraction-quality crystals .

Q. What hydrogen-bonding patterns influence the solid-state properties of this compound?

Graph set analysis (as per Etter’s rules) reveals:

  • N–H···Cl^- Interactions : The protonated azetidine nitrogen forms strong hydrogen bonds (2.8–3.0 Å) with chloride ions.
  • C=O···H–N Networks : Carbamate carbonyl groups participate in intermolecular bonds with adjacent amine hydrogens, stabilizing the crystal lattice .
    These interactions impact solubility and melting behavior, as demonstrated in differential scanning calorimetry (DSC) .

Q. How does the azetidine ring’s conformation affect pharmacological activity in related derivatives?

Azetidine derivatives exhibit unique bioactivity due to:

  • Ring Strain : The 4-membered azetidine ring (87° bond angles) enhances binding affinity to targets like G-protein-coupled receptors (GPCRs).
  • Stereoelectronic Effects : The carbamate group’s electron-withdrawing properties modulate the azetidine nitrogen’s basicity, influencing interactions with enzymatic active sites .
    Experimental Validation : Use molecular docking (e.g., AutoDock Vina) with the compound’s crystallographic coordinates to predict target binding .

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